molecular formula C26H31N5O B11244721 3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide

3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide

Cat. No.: B11244721
M. Wt: 429.6 g/mol
InChI Key: APBRYVLZZYYAHI-UHFFFAOYSA-N
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Description

3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopentyl group, a pyrimidine ring, and a propanamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide typically involves multiple steps, including the formation of the pyrimidine ring and the subsequent attachment of the cyclopentyl and propanamide groups. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This often includes the use of automated reactors and continuous flow chemistry techniques to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular interactions and effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-cyclopentyl-N-(4-((4-methyl-6-(p-tolylamino)pyrimidin-2-yl)amino)phenyl)propanamide is unique due to its specific structural features, such as the combination of a cyclopentyl group and a pyrimidine ring. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C26H31N5O

Molecular Weight

429.6 g/mol

IUPAC Name

3-cyclopentyl-N-[4-[[4-methyl-6-(4-methylanilino)pyrimidin-2-yl]amino]phenyl]propanamide

InChI

InChI=1S/C26H31N5O/c1-18-7-10-21(11-8-18)28-24-17-19(2)27-26(31-24)30-23-14-12-22(13-15-23)29-25(32)16-9-20-5-3-4-6-20/h7-8,10-15,17,20H,3-6,9,16H2,1-2H3,(H,29,32)(H2,27,28,30,31)

InChI Key

APBRYVLZZYYAHI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)NC3=CC=C(C=C3)NC(=O)CCC4CCCC4

Origin of Product

United States

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